molecular formula C27H24ClF3N4O9 B13402012 Sorafenib beta-D-Glucuronide CAS No. 1130164-93-0

Sorafenib beta-D-Glucuronide

货号: B13402012
CAS 编号: 1130164-93-0
分子量: 640.9 g/mol
InChI 键: HALZWBPBJOJUOZ-QMDPOKHVSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

Synthetic Routes and Reaction Conditions: : The synthesis of sorafenib involves the preparation of intermediates such as 4-(4-aminophenoxy)-N-methylpicolinamide. This intermediate is then reacted with phenyl 4-chloro-3-(trifluoromethyl)phenyl carbamate to install the main urea functionality . The glucuronidation of sorafenib to form sorafenib beta-D-Glucuronide is catalyzed by UDP-glucuronosyltransferase 1-9 in the liver and kidneys .

Industrial Production Methods: : Industrial production of sorafenib and its metabolites involves large-scale chemical synthesis under controlled conditions. The process typically includes the use of organic solvents, catalysts, and purification techniques to ensure high yield and purity of the final product .

相似化合物的比较

Similar Compounds

Uniqueness: : Sorafenib beta-D-Glucuronide is unique in its formation through glucuronidation, a process that significantly enhances its water solubility and facilitates its excretion. This distinguishes it from other metabolites like sorafenib N-oxide, which undergoes different metabolic pathways .

生物活性

Sorafenib beta-D-glucuronide (SG) is a significant metabolite of sorafenib, an oral multikinase inhibitor used primarily in the treatment of advanced hepatocellular carcinoma (HCC) and renal cell carcinoma. Understanding the biological activity of SG is essential for optimizing therapeutic outcomes and minimizing side effects associated with sorafenib treatment.

Formation and Metabolism

Sorafenib undergoes extensive glucuronidation, primarily mediated by the enzyme UDP-glucuronosyltransferase 1A9 (UGT1A9), resulting in the formation of SG. This process involves the conjugation of glucuronic acid to hydroxyl groups on the sorafenib molecule, enhancing its solubility and facilitating excretion. SG can subsequently undergo hydrolysis by beta-glucuronidase, potentially regenerating sorafenib, which may re-enter systemic circulation through enterohepatic recirculation .

Pharmacokinetics and Transport Mechanisms

SG's pharmacokinetics are influenced by hepatic uptake transporters, specifically OATP1B1 and OATP1B3. These transporters play a crucial role in the disposition of SG, affecting its concentration in plasma and liver tissues. Studies have demonstrated that inhibition of these transporters can lead to increased plasma levels of SG, suggesting a potential for drug-drug interactions .

Key Findings on Transport Mechanisms

  • Hepatocyte Hopping : SG exhibits a unique elimination route termed "hepatocyte hopping," where it is extruded from hepatocytes into bile via ABCC2 or into systemic circulation via ABCC3, followed by reuptake into neighboring hepatocytes through OATP1B-type transporters .
  • Influence of Drug Interactions : The presence of inhibitors like rifampin can significantly alter SG levels in plasma, indicating that concurrent medications affecting UGT or OATP function may impact sorafenib therapy .

Biological Activity and Clinical Implications

The biological activity of SG is not merely a passive consequence of sorafenib metabolism; it plays an active role in the pharmacodynamics of the drug. While sorafenib functions as a kinase inhibitor targeting pathways involved in tumor growth and angiogenesis, SG may exhibit altered pharmacological properties that could influence treatment efficacy .

Efficacy in Clinical Settings

Clinical studies reveal that variations in SG levels correlate with therapeutic outcomes in patients receiving sorafenib. For instance, higher concentrations of SG have been associated with specific patient responses and adverse events during treatment . Understanding these correlations can assist clinicians in predicting patient responses to therapy based on SG monitoring.

Case Studies and Research Findings

Several studies have explored the implications of SG in clinical practice:

StudyFocusKey Findings
INSIGHT StudyEfficacy in HCCSorafenib showed an overall survival benefit with varying outcomes based on baseline liver function and tumor stage; monitoring SG levels could enhance predictive accuracy for treatment responses .
PharmacogenomicsTransporter InfluenceVariations in OATP1B1 function significantly affect SG disposition; compromised function leads to increased systemic accumulation .
Hepatocyte Hopping MechanismTransport DynamicsDemonstrated that SG can efficiently shuttle between hepatocytes, impacting drug metabolism and elimination pathways .

属性

CAS 编号

1130164-93-0

分子式

C27H24ClF3N4O9

分子量

640.9 g/mol

IUPAC 名称

(2S,3S,4S,5R,6R)-6-[4-chloro-N-[[4-[2-(methylcarbamoyl)pyridin-4-yl]oxyphenyl]carbamoyl]-3-(trifluoromethyl)anilino]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C27H24ClF3N4O9/c1-32-23(39)18-11-15(8-9-33-18)43-14-5-2-12(3-6-14)34-26(42)35(13-4-7-17(28)16(10-13)27(29,30)31)24-21(38)19(36)20(37)22(44-24)25(40)41/h2-11,19-22,24,36-38H,1H3,(H,32,39)(H,34,42)(H,40,41)/t19-,20-,21+,22-,24+/m0/s1

InChI 键

HALZWBPBJOJUOZ-QMDPOKHVSA-N

手性 SMILES

CNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC(=O)N([C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C4=CC(=C(C=C4)Cl)C(F)(F)F

规范 SMILES

CNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC(=O)N(C3C(C(C(C(O3)C(=O)O)O)O)O)C4=CC(=C(C=C4)Cl)C(F)(F)F

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。